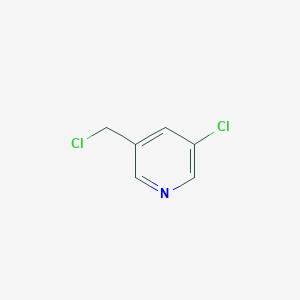

3-Chloro-5-(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJPBMQJUFFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562479 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847737-51-3 | |

| Record name | 3-Chloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(chloromethyl)pyridine is a key heterocyclic building block, primarily utilized as a crucial intermediate in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed representative synthesis protocol, and an examination of its role in the development of agrochemicals. The mode of action of neonicotinoids, the end-products of syntheses involving this compound, is also elucidated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and the development of novel crop protection agents.

Chemical and Physical Properties

| Property | Value (Computed) | Reference |

| Molecular Formula | C₆H₅Cl₂N | [PubChem][1] |

| Molecular Weight | 162.01 g/mol | [PubChem][1] |

| CAS Number | 847737-51-3 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Canonical SMILES | C1=C(C=NC=C1Cl)CCl | [PubChem][1] |

| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | [PubChem][1] |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [PubChem][1] |

| XLogP3 | 1.9 | [PubChem][1] |

| Hydrogen Bond Donors | 0 | [PubChem][1] |

| Hydrogen Bond Acceptors | 1 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

Table 1: Physicochemical Properties of this compound.

| Related Compound | Property | Value | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | Melting Point | 37-42 °C (lit.) | [Sigma-Aldrich][2] |

| 3-(Chloromethyl)pyridine hydrochloride | Melting Point | 137-143 °C (lit.) | [ChemicalBook][3] |

Table 2: Experimental Physical Properties of Related Compounds.

Synthesis of this compound: A Representative Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established chlorination reactions of pyridine derivatives. The following protocol is a representative method for the chlorination of a methyl group on a chloropyridine ring, adapted from procedures for analogous compounds.[4]

Reaction Scheme:

Materials:

-

3-Chloro-5-methylpyridine

-

N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as the solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-5-methylpyridine (1 equivalent) in the chosen solvent (e.g., CCl₄).

-

Addition of Reagents: Add the chlorinating agent (e.g., NCS, 1.1 equivalents) and the radical initiator (e.g., AIBN, 0.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., succinimide if NCS is used).

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Application in the Synthesis of Neonicotinoid Insecticides

This compound is a pivotal intermediate in the synthesis of several commercially important neonicotinoid insecticides.[5] These insecticides are highly effective against a broad spectrum of sucking insects. The chloromethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling with the N-nitro- or N-cyano-imine pharmacophore characteristic of neonicotinoids.

Experimental Workflow for Neonicotinoid Synthesis:

References

- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

In-Depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine (CAS No: 847737-51-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a di-chlorinated pyridine derivative. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 5-position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 847737-51-3 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | |

| Appearance | Yellow Solid | [1] |

| Purity | ≥96% | [1] |

| InChI Key | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC=C1Cl)CCl |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving the modification of a pre-existing pyridine ring. A common strategy involves the chlorination of a suitable precursor, such as a hydroxymethyl or methyl-substituted pyridine.

Experimental Protocol: Chlorination of (3-Chloropyridin-5-yl)methanol

A prevalent method for the synthesis of this compound involves the chlorination of (3-Chloropyridin-5-yl)methanol using a chlorinating agent like thionyl chloride (SOCl₂).

Detailed Methodology:

-

Reaction Setup: A solution of (3-Chloropyridin-5-yl)methanol in an appropriate inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the solution at a controlled temperature, usually 0 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Caption: Synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The bifunctional nature of this compound, possessing two reactive sites (the chlorine on the ring and the chloromethyl group), makes it a valuable scaffold in the synthesis of a diverse range of biologically active molecules.

Role as a Key Intermediate

Pyridine derivatives are fundamental components in many modern pharmaceuticals and agrochemicals. The presence of chlorine atoms and a reactive chloromethyl group in this compound allows for facile modification and the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug design.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for cancer therapy. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound can be utilized as a starting material to build more complex molecules that target the ATP-binding pocket of kinases. The chloromethyl group is particularly useful for introducing larger substituents that can occupy hydrophobic pockets within the enzyme, thereby enhancing potency and selectivity.

Caption: Role in Kinase Inhibitor Synthesis.

Agrochemical Applications

Chlorinated pyridine derivatives are also crucial intermediates in the synthesis of various pesticides, including insecticides and fungicides. The specific substitution pattern of this compound can be exploited to create novel agrochemicals with improved efficacy and environmental profiles. For instance, it can serve as a precursor for compounds that target specific enzymes or receptors in pests.

Reactivity and Further Transformations

The chloromethyl group of this compound is a primary benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups.

Table 2: Common Reactions of this compound

| Reagent/Reaction Type | Product Type |

| Amines (R-NH₂) | Substituted Amines |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | Ethers |

| Thiols (R-SH) / Thiolates (R-S⁻) | Thioethers |

| Cyanide (CN⁻) | Nitriles |

| Azide (N₃⁻) | Azides |

These reactions significantly expand the synthetic utility of this compound, enabling the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound, with its distinct chemical properties and versatile reactivity, is a valuable and strategic building block for researchers in the pharmaceutical and agrochemical industries. Its ability to serve as a scaffold for the synthesis of complex, biologically active molecules, particularly kinase inhibitors, underscores its importance in the development of new therapeutic agents and crop protection solutions. The synthetic pathways and reactions outlined in this guide provide a foundation for its effective utilization in research and development.

References

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive chloromethyl group and the chlorinated pyridine ring, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery, with a focus on its role as a scaffold for generating diverse chemical libraries. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their presence in numerous natural products and their ability to enhance the solubility and bioavailability of drug candidates.[1]

Chemical and Physical Properties

This compound is a solid at room temperature with the IUPAC name this compound.[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as 2-chloro-5-(chloromethyl)pyridine, as their properties and reactivity can differ significantly.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 847737-51-3 | PubChem[2] |

| Molecular Formula | C₆H₅Cl₂N | PubChem[2] |

| Molecular Weight | 162.02 g/mol | PubChem[2] |

| Physical Form | Yellow Solid | Sigma-Aldrich[3] |

| Purity | 96% | Sigma-Aldrich[3] |

| InChI | 1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | PubChem[2] |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1=C(C=NC=C1Cl)CCl | PubChem[2] |

Synthesis

The synthesis of chloromethylpyridine derivatives can be achieved through various routes, often starting from commercially available picolines (methylpyridines). A general approach involves the chlorination of the methyl group and potentially the pyridine ring.

General Synthetic Approach

A common strategy for the synthesis of related chloromethylpyridines, such as 3-(chloromethyl)pyridine hydrochloride, involves the following steps, which can be adapted for this compound:

-

Oxidation of a Picoline: Starting with a substituted picoline, the methyl group is oxidized to a carboxylic acid. For instance, 3-picoline can be oxidized using potassium permanganate to yield nicotinic acid.[4]

-

Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst.

-

Reduction: The ester is subsequently reduced to the corresponding alcohol (a pyridyl carbinol).

-

Chlorination: Finally, the hydroxyl group of the pyridyl carbinol is replaced with a chlorine atom using a chlorinating agent like thionyl chloride to yield the chloromethylpyridine derivative.[4]

The chlorination of the pyridine ring can be achieved through various methods, including vapor-phase chlorination in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of a Related Compound (3-(chloromethyl)pyridine hydrochloride)

The following protocol for the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline illustrates the key transformations. This can serve as a foundational method for developing a specific protocol for this compound, likely starting from 3-chloro-5-methylpyridine.

Step 1: Oxidation of 3-Picoline to Nicotinic Acid [4]

-

In a reaction flask, 3-picoline is dissolved in water.

-

The solution is heated, and potassium permanganate is added portion-wise while maintaining the reaction temperature.

-

After the reaction is complete, the mixture is acidified and cooled to precipitate the nicotinic acid, which is then collected by filtration.

Step 2: Esterification of Nicotinic Acid [4]

-

Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl nicotinate.

Step 3: Reduction of Methyl Nicotinate [4]

-

The methyl nicotinate is reduced to 3-pyridinemethanol using a suitable reducing agent.

Step 4: Chlorination of 3-Pyridinemethanol [4]

-

3-Pyridinemethanol is reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride. The reaction is typically carried out in an inert solvent.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in many FDA-approved drugs.[6] The chloro and chloromethyl substituents on the pyridine ring provide reactive handles for medicinal chemists to introduce a variety of functional groups and build molecular complexity.

While specific drugs derived directly from this compound are not prominently documented in the public domain, its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-established precursor to the neonicotinoid insecticides imidacloprid and acetamiprid.[7][8] Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been investigated for their potential antimicrobial and antimalarial activities.[9][10] This highlights the potential of the chloromethylpyridine scaffold in generating bioactive compounds.

The general importance of chloropyridine derivatives is evident in various therapeutic areas. For instance, pyridine derivatives are being explored for their anticancer activity, with some compounds showing efficacy against cell lines like MCF-7, DU-145, and HeLa.[11]

Role in Medicinal Chemistry

The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of various pharmacophores. This makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening.

Experimental Protocols for Biological Evaluation

Given the role of pyridine derivatives in various therapeutic areas, a general workflow for their biological evaluation is presented below. This can be adapted for derivatives of this compound.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is based on the evaluation of novel pyridine derivatives against cancer cell lines.[11]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its reactivity allows for the synthesis of diverse libraries of compounds that can be screened for a wide range of biological activities. While its direct application in approved drugs is not as well-documented as some of its isomers, the established importance of the chloropyridine scaffold in medicinal chemistry underscores its potential for the development of future therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-chloromethyl-pyridine | 847737-51-3 [sigmaaldrich.com]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. journaljpri.com [journaljpri.com]

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring both a chloro-substituted pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic applications of this compound, with a focus on its relevance to drug discovery and development. While specific experimental data for this less common isomer is limited, this paper extrapolates key information based on available data for closely related compounds and provides proposed experimental protocols.

Molecular Structure and Chemical Identity

This compound is a disubstituted pyridine with a chlorine atom at the 3-position and a chloromethyl group at the 5-position of the pyridine ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 847737-51-3 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.01 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC=C1Cl)CCl | [1] |

| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | [1] |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [1][2] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥96% | [2] |

Physicochemical and Spectroscopic Data

Table 2: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| Melting Point | Expected to be a low-melting solid. |

| Boiling Point | Higher than pyridine due to increased molecular weight and polarity. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. |

| ¹H NMR | Aromatic region: Three distinct signals for the pyridine ring protons. Aliphatic region: A singlet for the -CH₂Cl protons. |

| ¹³C NMR | Aromatic region: Five signals for the pyridine ring carbons. Aliphatic region: One signal for the -CH₂Cl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for two chlorine atoms. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of related chloromethylpyridines. A common approach involves the chlorination of the corresponding hydroxymethylpyridine or the radical chlorination of a methylpyridine precursor.

Proposed Experimental Protocol: Synthesis from 3-Chloro-5-methylpyridine

This proposed method involves the radical chlorination of 3-chloro-5-methylpyridine.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-Chloro-5-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Benzene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and reflux apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methylpyridine (1 equivalent).

-

Dissolve the starting material in a suitable solvent such as carbon tetrachloride or benzene under an inert atmosphere.

-

Add N-Chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Applications in Research and Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3] The presence of both a chloro substituent on the pyridine ring and a reactive chloromethyl group makes this compound a versatile building block for introducing a substituted pyridyl moiety into target molecules.

While specific applications of this compound are not extensively documented, its isomeric counterpart, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[4] It is also used in the synthesis of various pharmaceutical compounds.[4][5] By analogy, this compound can be expected to serve as a valuable precursor for novel compounds in these fields.

The chloromethyl group is a reactive handle that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The chloro substituent on the pyridine ring can also be a site for further functionalization, for example, through cross-coupling reactions.

Logical Workflow for Bioactive Molecule Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical bioactive molecule.

Figure 2: General workflow for synthesizing a bioactive molecule.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, albeit less studied, building block for organic synthesis. Its dual reactivity offers a platform for the creation of diverse molecular structures with potential applications in drug discovery and agrochemical research. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its properties and synthetic potential based on established chemical principles and data from related compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of novel chemical entities.

References

- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-chloromethyl-pyridine | 847737-51-3 [sigmaaldrich.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with potential applications as a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a reactive chloromethyl group and a chlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential applications of this compound. Due to the limited availability of experimental data in public domains, this guide also highlights areas where further research is required to fully characterize this molecule.

Chemical and Physical Properties

Detailed experimental data for this compound hydrochloride is not extensively reported in publicly accessible literature. The following tables summarize the available computed and basic supplier-provided information.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 847610-86-0[1][2] |

| Molecular Formula | C₆H₆Cl₃N[2] |

| Molecular Weight | 198.48 g/mol [3] |

| IUPAC Name | This compound;hydrochloride |

| Synonyms | Pyridine, 3-chloro-5-(chloromethyl)-, hydrochloride (1:1)[2] |

Table 2: Predicted and Known Physical Properties

| Property | Value | Source |

| Physical Form | Solid | Supplier Information |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | 2-8°C, under inert gas | Supplier Information |

| LogP | 3.27580 | Computed[2] |

| PSA (Polar Surface Area) | 12.89000 Ų | Computed[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed two-step synthesis starts from 3-chloro-5-methylpyridine.

Caption: Proposed synthesis of this compound hydrochloride.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Chloro-5-(hydroxymethyl)pyridine (Hypothetical)

This step is analogous to the oxidation of other picolines.

-

Materials: 3-Chloro-5-methylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-chloro-5-methylpyridine in a suitable solvent such as water or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the reaction mixture while maintaining the temperature at approximately 80-90°C.

-

After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and neutralize with concentrated hydrochloric acid to precipitate the nicotinic acid derivative.

-

Further reduction of the carboxylic acid to the alcohol can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or borane-tetrahydrofuran complex (BH₃·THF).

-

The reaction would be quenched carefully with water and the product extracted with an organic solvent.

-

The organic layer would be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield 3-chloro-5-(hydroxymethyl)pyridine.

-

Step 2: Synthesis of this compound Hydrochloride (Hypothetical)

This step is a standard procedure for converting an alcohol to a chloride using thionyl chloride.

-

Materials: 3-Chloro-5-(hydroxymethyl)pyridine, thionyl chloride (SOCl₂), an inert solvent (e.g., toluene or dichloromethane), anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 3-chloro-5-(hydroxymethyl)pyridine in an anhydrous inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully quench any excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Dissolve the crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, MS) for this compound hydrochloride has been identified. Researchers are encouraged to perform their own analytical characterization upon synthesis.

Biological Activity and Applications in Drug Development

There is a lack of specific biological activity data for this compound hydrochloride in the public domain. However, its structural motifs are present in various biologically active molecules. Halogenated pyridines are a common feature in many pharmaceuticals and agrochemicals. The chloromethyl group is a reactive handle that allows for the facile introduction of the pyridine core into a larger molecular scaffold through nucleophilic substitution reactions.

Given its structure, this compound hydrochloride is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet for this compound hydrochloride is not widely available, it should be handled with the caution appropriate for a reactive chlorinated organic compound. Based on analogous compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound hydrochloride is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. This guide has provided the currently available information on its properties and a proposed synthetic route. The significant gaps in the experimental data for its physical, spectroscopic, and biological properties highlight the need for further research to fully characterize this compound and unlock its potential for future applications in drug discovery and development.

References

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine

This technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its synonyms, chemical properties, and synthesis.

Synonyms and Chemical Identifiers

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and other key identifiers are provided below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 847737-51-3[1][2] |

| Molecular Formula | C6H5Cl2N[1][2] |

| Synonyms | 3-Chloro-5-chloromethyl-pyridine, MFCD10697605, SCHEMBL3643700[1] |

| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2[1] |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=NC=C1Cl)CCl[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Weight | 162.01 g/mol | [1] |

| Physical Form | Yellow Solid | |

| Purity | 96% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

It is important to note that a related compound, 2-Chloro-5-chloromethylpyridine, has a melting point of 37-42°C and is insoluble in water.[3]

Applications in Research and Drug Development

Substituted pyridines, such as this compound and its analogs, are valuable building blocks in medicinal chemistry.[4] The strategic placement of chloro and chloromethyl substituents on the pyridine ring provides unique electronic properties and reactivity, making it a versatile scaffold for synthesizing novel therapeutic agents.[4] The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[4]

While specific drugs incorporating the this compound scaffold are not prominently documented, its structural motifs are present in various bioactive molecules, and it is considered a key intermediate in their synthesis.[4] For instance, the related compound 2-Chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[3][5] It is also used in the development of various pharmaceutical compounds, bactericides, and herbicides.[3][5] The presence of halogens allows for various cross-coupling reactions, which is a key aspect of its utility in generating libraries of molecules for screening and lead optimization in drug discovery.[4]

Experimental Protocols: Synthesis Methodologies

The synthesis of chloromethylpyridines can be achieved through various routes. Below are detailed methodologies for the synthesis of related chloromethylpyridine hydrochlorides, which provide insight into the potential synthesis pathways for this compound.

Synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline: [6]

This method involves a four-step process starting from 3-methylpyridine (3-picoline).

-

Oxidation: 3-methylpyridine is oxidized to nicotinic acid (3-picolinic acid) using potassium permanganate in water. The molar ratio of 3-methylpyridine to potassium permanganate is 1:2.1-2.3, and the reaction is maintained at 85-90°C.[6]

-

Esterification: The resulting nicotinic acid reacts with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. The molar ratio of nicotinic acid to methanol is 1:1.3.[6]

-

Reduction: The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.[6]

-

Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride. The molar ratio of 3-pyridinemethanol to thionyl chloride is 1:(1.1-1.3).[6]

Synthesis of chloromethylpyridine hydrochlorides from pyridyl carbinol: [7]

This process describes a general method for preparing chloromethylpyridine hydrochlorides in high yield and purity.

-

A solution of the corresponding pyridyl carbinol (e.g., 3-pyridyl carbinol) in an inert solvent like toluene is prepared.[7]

-

This solution is slowly added to a stirred solution of a slight excess (about 0.1-0.2 equivalents) of thionyl chloride in the same solvent.[7]

-

The reaction temperature is maintained below 35°C.[7]

-

The product, chloromethylpyridine hydrochloride, is recovered by precipitation, which can be assisted by applying a vacuum or a nitrogen purge, followed by filtration and washing.[7]

Visualizations

To better illustrate the synthetic process, the following workflow diagram outlines the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline.

Caption: Synthesis workflow for 3-(chloromethyl)pyridine hydrochloride.

References

- 1. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 847737-51-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

3-Chloro-5-(chloromethyl)pyridine: A Versatile Intermediate in Chemical Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of the chloro and chloromethyl substituents on the pyridine core allows for selective chemical modifications, providing a versatile scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | PubChem[1][2] |

| Molecular Weight | 162.01 g/mol | PubChem[1][2] |

| CAS Number | 847737-51-3 | PubChem[1][2] |

| Appearance | Solid | |

| IUPAC Name | This compound | PubChem[1][2] |

| SMILES | C1=C(C=NC=C1Cl)CCl | PubChem[1][2] |

| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | PubChem[1][2] |

| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis of this compound

Experimental Protocol: Chlorination of 3-Chloro-5-(hydroxymethyl)pyridine

This protocol is a general procedure adapted from the synthesis of similar chloromethylpyridines.

Materials:

-

3-Chloro-5-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-(hydroxymethyl)pyridine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid produced.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The chloromethyl group is highly susceptible to nucleophilic substitution reactions, while the chloro group on the pyridine ring can participate in various cross-coupling reactions. This allows for a stepwise and regioselective introduction of different functionalities.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[3] This reaction is fundamental to introducing diverse side chains at the 5-position of the pyridine ring.

General Reaction Scheme:

Figure 1: Nucleophilic substitution at the chloromethyl group.

Experimental Protocol: Reaction with an Amine Nucleophile

This protocol provides a general method for the synthesis of 3-chloro-5-(aminomethyl)pyridine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (2-3 equivalents)

-

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

-

A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (2-3 equivalents) and the base (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-chloro-5-(aminomethyl)pyridine derivative.

Role in the Synthesis of Pharmaceutical Scaffolds

This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. For instance, it can be utilized in the preparation of substituted pyridine backbones that are present in a range of biologically active molecules. While specific examples for this compound are not extensively documented in publicly available literature, its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-known precursor for the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[4][5][6] This highlights the potential of chloromethylpyridines as versatile building blocks in the synthesis of complex nitrogen-containing heterocycles.

The general synthetic strategy involves the initial reaction at the chloromethyl group, followed by further modifications of the pyridine ring, such as cross-coupling reactions at the chloro-position.

Figure 2: General workflow for drug scaffold synthesis.

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene protons of the chloromethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbon of the chloromethyl group will appear in the aliphatic region, while the five carbons of the pyridine ring will be in the aromatic region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and agrochemical development. Its distinct reactivity at two different positions allows for the strategic and controlled introduction of various functional groups, making it an attractive building block for creating diverse molecular architectures. While detailed synthetic protocols and specific applications in blockbuster drugs are not widely published, the fundamental reactivity patterns and the precedent set by its isomers strongly suggest its utility for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of the synthetic transformations of this compound is likely to lead to the discovery of new and potent biologically active molecules.

References

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

A Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 3-Chloro-5-(chloromethyl)pyridine, a pyridine-based building block with potential applications in pharmaceutical research and development. This document offers a detailed analysis of its commercial availability, discusses plausible synthetic routes, and explores its potential utility for researchers, scientists, and drug development professionals. In doing so, this guide also draws comparisons with its better-known isomer, 2-Chloro-5-(chloromethyl)pyridine, to provide a broader context and highlight areas of opportunity.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its presence can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. The introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, making substituted pyridines valuable building blocks in drug discovery.

Halogenated pyridines, in particular, are of significant interest due to the unique chemical reactivity imparted by the halogen atoms. The chlorine and chloromethyl groups in this compound offer two distinct points for chemical modification, making it a potentially versatile intermediate for the synthesis of diverse compound libraries.

Physicochemical Properties and Commercial Availability

This compound is a yellow solid with the chemical formula C₆H₅Cl₂N and a molecular weight of 162.02 g/mol .[3] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 847737-51-3 | --INVALID-LINK--[3] |

| Molecular Formula | C₆H₅Cl₂N | --INVALID-LINK--[3] |

| Molecular Weight | 162.01 g/mol | --INVALID-LINK--[3] |

| Physical Form | Yellow Solid | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK-- |

This compound is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes.

Table 2: Commercial Suppliers of this compound

| Supplier | Available Quantities |

| Sigma-Aldrich | 250 MG, 500 MG, 1 G, 5 G |

| BLD Pharm | Inquire for details[4] |

| Chemical Suppliers | Inquire for details[5] |

For researchers requiring the hydrochloride salt, this compound hydrochloride (CAS Number: 847610-86-0) is also commercially available.[5]

Synthesis of this compound

A generalized synthetic pathway would likely involve the following key transformations:

-

Oxidation: The methyl group of 3-methylpyridine is first oxidized to a carboxylic acid to yield nicotinic acid.

-

Chlorination of the Pyridine Ring: The pyridine ring is then chlorinated. The position of chlorination can be influenced by the reaction conditions and the directing effects of the existing substituent.

-

Reduction of the Carboxylic Acid: The carboxylic acid is subsequently reduced to a hydroxymethyl group.

-

Chlorination of the Hydroxymethyl Group: Finally, the hydroxymethyl group is converted to a chloromethyl group, typically using a chlorinating agent like thionyl chloride.

Caption: Plausible synthetic pathway for this compound.

A Chinese patent (CN105085377A) describes a similar multi-step synthesis for 3-(chloromethyl)pyridine hydrochloride starting from 3-picoline, involving oxidation with potassium permanganate, esterification, reduction, and finally chlorination with thionyl chloride.[6]

Applications in Drug Discovery: A Field of Opportunity

Currently, there is a notable lack of specific examples in the scientific literature and patent databases detailing the use of this compound as a key intermediate in the synthesis of named active pharmaceutical ingredients (APIs). This presents a significant opportunity for medicinal chemists and drug discovery programs. The bifunctional nature of this molecule, with two distinct reactive sites, makes it an attractive starting point for the creation of novel chemical entities.

In contrast, the isomeric 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) is a well-established and widely used intermediate, particularly in the agrochemical industry for the synthesis of neonicotinoid insecticides such as imidacloprid and acetamiprid.[7][8][9] Its utility also extends to the pharmaceutical sector, where it serves as a building block for various therapeutic agents.[10][11] For instance, it has been utilized in the design and synthesis of novel bioactive derivatives with potential antimicrobial and anti-malarial effects.[11][12]

The established synthetic utility of the 2,5-isomer underscores the potential of the 3,5-isomer as a scaffold for generating new chemical diversity. The different substitution pattern on the pyridine ring in the 3,5-isomer would lead to final compounds with distinct three-dimensional structures and electronic properties compared to those derived from the 2,5-isomer, which could translate to novel biological activities and intellectual property opportunities.

Analytical Data: A Call for Characterization

A comprehensive search of publicly available databases did not yield detailed analytical data such as ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra for this compound. This lack of publicly available characterization data represents a gap that researchers utilizing this compound will need to address. Standard analytical techniques should be employed to confirm the identity and purity of the material obtained from commercial suppliers or synthesized in-house.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust and prevent contact with skin, eyes, and mucous membranes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date safety and handling information.

Conclusion and Future Outlook

This compound is a commercially available building block with significant untapped potential in the field of drug discovery. While its synthesis and applications are not as well-documented as its 2,5-isomer, its unique substitution pattern offers medicinal chemists a valuable tool for accessing novel chemical space. The lack of extensive characterization and application data in the public domain presents both a challenge and an opportunity for researchers to contribute to the understanding and utility of this promising intermediate. As the demand for novel therapeutic agents continues to grow, the exploration of underutilized building blocks like this compound will be crucial for the advancement of medicinal chemistry.

References

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 847737-51-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride | CAS 847610-86-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 8. Cas 70258-18-3,2-Chloro-5-chloromethylpyridine | lookchem [lookchem.com]

- 9. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 15. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Chloro-5-(chloromethyl)pyridine: A Detailed Guide for Researchers

Introduction:

3-Chloro-5-(chloromethyl)pyridine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring both a chlorinated pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This document provides a comprehensive overview of the known synthetic methods for this compound, complete with detailed experimental protocols and comparative data to assist researchers in their synthetic endeavors.

Synthesis Methods: An Overview

The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. The preparation of this compound, in particular, requires careful control of regioselectivity. While a direct, one-pot synthesis from simple precursors is not well-documented, multi-step reaction sequences starting from readily available materials have been established. The most common strategies involve the modification of a pre-functionalized pyridine ring.

One plausible, though not explicitly detailed in readily available literature for this specific isomer, synthetic approach could be envisioned starting from 3,5-lutidine. This would involve the selective oxidation of one methyl group to a carboxylic acid, followed by chlorination of the ring, reduction of the carboxylic acid to an alcohol, and finally, chlorination of the alcohol. However, controlling the regioselectivity of the ring chlorination would be a critical and potentially low-yielding step.

A more practical and commonly referenced approach for analogous compounds involves the chlorination of a hydroxymethylpyridine precursor. This method generally provides good yields and is amenable to scale-up.

Detailed Experimental Protocol: Chlorination of (5-chloropyridin-3-yl)methanol

This protocol describes the conversion of (5-chloropyridin-3-yl)methanol to this compound using thionyl chloride, a common and effective chlorinating agent for this transformation.

Reaction Scheme:

Caption: Chlorination of (5-chloropyridin-3-yl)methanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (5-chloropyridin-3-yl)methanol | 143.57 | 14.36 g | 0.1 |

| Thionyl chloride (SOCl₂) | 118.97 | 13.09 g (7.8 mL) | 0.11 |

| Toluene | - | 200 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (filled with calcium chloride)

-

Thermometer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Ensure all glassware is dry.

-

Reagent Charging: Charge the flask with (5-chloropyridin-3-yl)methanol (14.36 g, 0.1 mol) and toluene (150 mL). Stir the mixture to dissolve the starting material.

-

Addition of Thionyl Chloride: In the dropping funnel, place thionyl chloride (13.09 g, 0.11 mol) dissolved in toluene (50 mL).

-

Reaction: Cool the flask to 0-5 °C using an ice bath. Add the thionyl chloride solution dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Physical Properties:

-

Appearance: Colorless to light yellow oil or low melting solid.

-

Molecular Formula: C₆H₅Cl₂N

-

Molecular Weight: 162.02 g/mol

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the chlorination of (5-chloropyridin-3-yl)methanol.

| Parameter | Value |

| Starting Material | (5-chloropyridin-3-yl)methanol |

| Reagent | Thionyl chloride |

| Solvent | Toluene |

| Reaction Temperature | 0-5 °C (addition), 40-50 °C (reaction) |

| Reaction Time | 3-4 hours |

| Typical Yield | 75-85% |

| Purity (after purification) | >98% |

Logical Workflow for Synthesis

The synthesis of this compound from a suitable precursor follows a logical progression of steps designed to ensure a high yield and purity of the final product.

Caption: Experimental workflow for the synthesis.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, and the chloromethyl group is readily converted to other functional groups or used for alkylation reactions. These properties make it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. Its derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents.

Disclaimer: The provided protocol is intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction should be performed with caution, especially during the quenching and neutralization steps, as the reaction of thionyl chloride with water is highly exothermic and releases toxic gases (HCl and SO₂).

Preparation of 3-Chloromethylpyridine Hydrochloride from 3-Pyridyl Carbinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-chloromethylpyridine hydrochloride, a crucial intermediate in the pharmaceutical industry. The described method involves the reaction of 3-pyridyl carbinol with thionyl chloride in an inert solvent, a process known for its high yield and purity.[1] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure accurate and reproducible results in a laboratory setting.

Introduction

3-Chloromethylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The efficient and high-purity production of this intermediate is therefore of significant interest. The method outlined here is based on the chlorination of 3-pyridyl carbinol using thionyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the carbinol is replaced by a chloride ion.[2] The use of a slight excess of thionyl chloride in an inert solvent like toluene has been demonstrated to produce the desired product in high yield and purity.[1] Careful control of the reaction temperature is crucial to prevent the formation of impurities.[1] The product is conveniently isolated as a hydrochloride salt, which often improves its stability and handling properties.

Experimental Protocol

Materials:

-

3-Pyridyl carbinol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Nitrogen gas (optional)

-

Standard laboratory glassware (reaction flask, addition funnel, condenser, etc.)

-

Stirring apparatus

-

Temperature control system (e.g., water bath)

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum source

Procedure:

-

Preparation of Reactant Solution: In a suitable addition funnel, prepare a solution of 3-pyridyl carbinol by dissolving 43.66 g (0.4 mol) in 160 ml of toluene.[1]

-

Reaction Setup: To a reaction flask equipped with a stirrer, thermometer, and the addition funnel, add 50.96 g (0.428 mol) of thionyl chloride and 40 ml of toluene.[1]

-

Reaction Execution: Begin stirring the thionyl chloride solution and adjust the temperature to approximately 25°C.[1] Slowly add the 3-pyridyl carbinol solution from the addition funnel to the reaction flask. It is important to maintain the reaction temperature between 23-35°C throughout the addition process; a water bath can be used for cooling.[1]

-

Product Precipitation: After the addition is complete, continue stirring the reaction mixture. To facilitate the precipitation of the product, a vacuum can be applied to the reaction mixture, or a nitrogen purge can be used.[1] Continue agitation for approximately 2 hours, by which time the precipitation of the product should be complete.[1]

-

Isolation and Purification: Filter the resulting suspension using a Buchner funnel.[1] Wash the collected solid product with three separate 50 ml portions of toluene.[1]

-

Drying: Dry the final product overnight under vacuum at room temperature.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of 3-chloromethylpyridine hydrochloride.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Pyridyl Carbinol | 43.66 g (0.4 mol) | [1] |

| Thionyl Chloride | 50.96 g (0.428 mol) | [1] |

| Toluene (for 3-pyridyl carbinol) | 160 ml | [1] |

| Toluene (for thionyl chloride) | 40 ml | [1] |

| Reaction Conditions | ||

| Temperature | 23-35°C | [1] |

| Reaction Time (Precipitation) | 2 hours | [1] |

| Product | ||

| Yield | 63.68 g (97.0%) | [1] |

| Purity (by weight assay) | 99.1% | [1] |

| Purity (by HPLC) | 99.8% area percent | [1] |

| Appearance | Slightly off-white crystalline solid | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-chloromethylpyridine hydrochloride.

Caption: Synthesis workflow for 3-chloromethylpyridine hydrochloride.

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Toluene is a flammable solvent. Ensure that there are no ignition sources in the vicinity of the experiment. 3-Chloromethylpyridine hydrochloride is harmful if swallowed and can cause skin and eye irritation.[3] Handle the final product with care.

References

Applications of 3-Chloro-5-(chloromethyl)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(chloromethyl)pyridine, and its isomeric form 2-chloro-5-(chloromethyl)pyridine, are pivotal chemical intermediates in the synthesis of a wide range of agrochemicals. The unique reactivity of the chloromethyl group, coupled with the electronic properties of the substituted pyridine ring, makes this compound a versatile building block for creating potent insecticides, fungicides, and herbicides. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of key agrochemicals derived from this precursor, intended to guide researchers and professionals in the field of agrochemical development.

I. Applications in Insecticide Synthesis: Neonicotinoids

This compound is a cornerstone in the production of neonicotinoid insecticides, a class of systemic pesticides that target the central nervous system of insects.[1] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the target insect.[2]

A. Synthesis of Imidacloprid

Imidacloprid is a broad-spectrum systemic insecticide widely used for pest control in agriculture.[3] It is synthesized via the condensation of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.[4]

Experimental Protocol: Synthesis of Imidacloprid

-

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

2-Nitroiminoimidazolidine

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetonitrile or Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Methanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitroiminoimidazolidine (1.1 to 1.2 molar equivalents) in acetonitrile or DMF.

-

Add a base, such as potassium carbonate (1.5 molar equivalents) or sodium hydroxide.

-

Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 molar equivalent) in the same solvent to the mixture at room temperature or slightly elevated temperature (e.g., 50°C).

-

Stir the reaction mixture at a controlled temperature (e.g., 50-80°C) for several hours (typically 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified. This can be achieved by pouring the concentrated filtrate into water and adjusting the pH to 4 with dilute hydrochloric acid to precipitate imidacloprid.

-

The precipitated solid is filtered, washed with methanol, and dried to yield pure imidacloprid.

-

Quantitative Data for Imidacloprid Synthesis

| Parameter | Value | Reference |

| Molar Ratio (2-chloro-5-(chloromethyl)pyridine : 2-nitroiminoimidazolidine) | 1 : 1.12 | [5] |

| Base | Sodium Hydroxide | [5] |

| Solvent | Dimethylformamide (DMF) | [5] |

| Reaction Temperature | 50°C | [5] |

| Reaction Time | 8 hours | [5] |

| Yield | 76.6% | [5] |

| Purity | 94.16% | [5] |

B. Synthesis of Acetamiprid

Acetamiprid is another prominent neonicotinoid insecticide effective against a variety of sucking insects.[6] Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with N-cyano-N'-methylacetamidine.

Experimental Protocol: Synthesis of Acetamiprid

-

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-